(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Drug Design Physicochemical Profiling Permeability

The compound (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 1071383-19-1) is a substituted pyrimidinedione, specifically a 3,6-dimethyluracil derivative bearing a carboxymethyl group at the 5-position. It belongs to the broader class of uracil-5-acetic acids, which serve as versatile synthons in medicinal chemistry and materials science due to their capacity for amide bond formation and participation in hydrogen-bond-driven supramolecular assembly.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 1071383-19-1
Cat. No. B1489581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
CAS1071383-19-1
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1)C)CC(=O)O
InChIInChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12)
InChIKeyXIWXVNYXWBSVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 1071383-19-1): Core Chemical Identity and Procurement Baseline


The compound (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 1071383-19-1) is a substituted pyrimidinedione, specifically a 3,6-dimethyluracil derivative bearing a carboxymethyl group at the 5-position . It belongs to the broader class of uracil-5-acetic acids, which serve as versatile synthons in medicinal chemistry and materials science due to their capacity for amide bond formation and participation in hydrogen-bond-driven supramolecular assembly [1]. The compound is commercially available at research-grade purity (typically 98%), positioning it as a specialized building block rather than a commodity intermediate.

Why (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid Cannot Be Replaced by Generic Uracil-5-acetic Acid Analogs


Uracil-5-acetic acid derivatives are not interchangeable scaffolds. The 3,6-dimethyl substitution pattern in (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid eliminates the N1–H and N3–H hydrogen-bond donors present in the parent system, fundamentally altering its self-assembly behavior, solubility profile, and reactivity [1]. X-ray crystallography and NMR studies on related bis-uracil systems demonstrate that 3,6-dimethyluracil fragments exhibit distinct π-stacking geometries and solution-phase aggregation compared to their unmethylated counterparts, directly impacting the compound's utility in crystal engineering and molecular recognition applications [1]. Consequently, substituting the target compound with generic (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 20763-91-1) would introduce unwanted hydrogen-bonding interactions and alter the conformational landscape of downstream products.

Quantitative Differentiation Evidence for (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid Against Closest Analogs


Hydrogen-Bond Donor and Acceptor Count: Impact on Lipophilicity and Permeability Predictions

The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared to 3 HBD and 4 HBA for the unmethylated analog (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 20763-91-1) . This reduction in HBD count is predicted to increase passive membrane permeability when the compound is incorporated into bioactive molecules, consistent with Lipinski's Rule of Five guidelines.

Drug Design Physicochemical Profiling Permeability

Molecular Weight and Rotatable Bond Differences: Enhanced Synthetic Tractability vs. Uracil-5-acetic Acid

The target compound has a molecular weight of 198.18 g/mol and 2 rotatable bonds, whereas (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has a molecular weight of 170.12 g/mol and 1 rotatable bond . The slightly higher molecular weight and additional rotatable bond provide greater conformational flexibility for amide coupling, while still remaining within fragment-like property space (MW < 250).

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Accessibility

Crystal Packing and π-Stacking Propensity: Structural Biology Probe Design Advantage over Non-methylated Uracils

Structural studies on 3,6-dimethyluracil derivatives reveal that methylation at N3 and C6 positions alters π-stacking geometry and crystal packing compared to unmethylated uracils [1]. In pyrimidinophane systems, 3,6-dimethyluracil fragments exhibit intramolecular π-stacking distances of ~3.4–3.6 Å, whereas analogous unmethylated uracil systems show different interplanar angles and stacking motifs. This differential stacking behavior makes the target compound a rational choice for designing co-crystallization agents or protein-ligand complexes where specific π-interactions are desired.

Structural Biology Crystal Engineering Biophysical Assays

Solution Aggregation Behavior: Differentiated Oligomerization State Control for Biological Assay Reproducibility

NMR spectroscopy data demonstrate that 3,6-dimethyluracil derivatives, including bis-alkane linked variants, exhibit no self-association in chloroform solution at millimolar concentrations, in contrast to unmethylated uracil-5-acetic acid derivatives, which can form hydrogen-bonded dimers [1]. This absence of aggregation is confirmed by concentration-independent chemical shift values and diffusion-ordered spectroscopy (DOSY). For procurement, this means the target compound is less likely to form colloidal aggregates that produce false-positive results in biochemical assays, a well-documented problem with aggregation-prone scaffolds.

Assay Development Compound Aggregation NMR Screening

Recommended Procurement Scenarios for (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Design Targeting CNS Proteins

The reduced hydrogen-bond donor count (2 HBD) and favorable molecular weight (198 g/mol) of the target compound make it an ideal fragment for CNS-focused libraries where permeability and low P-glycoprotein efflux are critical [1]. Unlike the unmethylated analog, which carries an additional H-bond donor that can hinder blood-brain barrier penetration, the 3,6-dimethyl substitution aligns with optimal CNS physicochemical property space.

Structural Biology Probe for π-Stacking-Mediated Protein-Ligand Interactions

The predictable π-stacking geometry of the 3,6-dimethyluracil core (interplanar distance ~3.5 Å) makes this compound a reliable scaffold for designing co-crystallization ligands targeting aromatic-rich binding pockets, such as kinase hinge regions or bromodomains [1]. The unmethylated analog's variable stacking geometry introduces crystallographic uncertainty that can impede structure-based design efforts.

Protein-Protein Interaction (PPI) Inhibitor Fragment Optimization

The carboxymethyl group at the 5-position provides a synthetic handle for amide or ester conjugation to peptide mimetics. The monomeric solution behavior of the 3,6-dimethyl scaffold ensures that PPI inhibitor candidates derived from this building block remain free of aggregates that could artifactually inhibit protein binding in biochemical assays [1]. This property is particularly valuable for SPR and ITC-based screening platforms where aggregation causes signal artifacts.

Bioconjugation and Fluorescent Probe Development

The enhanced synthetic tractability conferred by the additional rotatable bond (2 vs. 1 for unmethylated analog) facilitates conjugation to fluorophores or biotin without introducing conformational strain [1]. The resulting conjugates retain the monomeric, non-aggregating properties of the parent scaffold, ensuring consistent fluorescence output and low background in cellular imaging applications.

Quote Request

Request a Quote for (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.